For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 1-Hexadecanol-d5
This technical guide provides a comprehensive overview of 1-Hexadecanol-d5, a deuterated analog of the long-chain fatty alcohol, 1-Hexadecanol. This document details its physicochemical properties, primary applications in research and development, and relevant experimental methodologies.
Introduction
1-Hexadecanol-d5 is the deuterium-labeled version of 1-Hexadecanol (also known as cetyl alcohol), a 16-carbon fatty alcohol.[1] The "-d5" designation indicates the replacement of five hydrogen atoms with deuterium, a stable, heavy isotope of hydrogen. This isotopic labeling makes it an invaluable tool in analytical and metabolic research, particularly in studies requiring mass differentiation from its endogenous, non-labeled counterpart. Its primary applications include serving as an internal standard for quantitative mass spectrometry and as a tracer for metabolic flux and pharmacokinetic studies.[1]
Physicochemical Properties
The key properties of 1-Hexadecanol-d5 and its non-labeled analog are summarized below for comparison. The inclusion of deuterium increases the molecular weight but has a negligible effect on its chemical reactivity.
| Property | 1-Hexadecanol-d5 | 1-Hexadecanol (Cetyl Alcohol) | Source(s) |
| CAS Number | 1219799-18-4 | 36653-82-4 | [2][3] |
| Molecular Formula | C₁₆H₂₉D₅O | C₁₆H₃₄O | [2][4] |
| Molecular Weight | 247.47 g/mol | 242.44 g/mol | [2][4] |
| Appearance | - | Waxy white solid, flakes, or powder | [3][4] |
| Melting Point | - | 48-50 °C | [3][5] |
| Boiling Point | - | 344 °C (at 760 mmHg); 179-181 °C (at 10 mmHg) | [3][4] |
| Density | - | ~0.818 g/mL at 25 °C | [3][5] |
| Solubility | Soluble in DMSO | Insoluble in water; Soluble in alcohols, ether, acetone, chloroform | [2][5] |
Applications in Research and Drug Development
The primary utility of 1-Hexadecanol-d5 stems from its isotopic label, which allows it to be distinguished from the naturally occurring compound by mass-sensitive detectors.
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Internal Standard: In quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), 1-Hexadecanol-d5 is an ideal internal standard.[1] It co-elutes with the non-labeled analyte and exhibits similar ionization efficiency, but its distinct mass-to-charge ratio (m/z) allows for precise ratiometric quantification, correcting for variations in sample preparation and instrument response.
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Metabolic Tracer: As a stable isotope-labeled compound, it can be administered in vitro or in vivo to trace the metabolic fate of fatty alcohols.[1] Researchers can track its oxidation to the corresponding fatty acid (palmitic acid) and its subsequent incorporation into complex lipids like triglycerides and phospholipids.[6] This is crucial for understanding lipid metabolism in various physiological and pathological states.
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Pharmacokinetic Studies: Deuteration can sometimes alter the metabolic profile of a molecule, a phenomenon leveraged in drug development.[1] While 1-Hexadecanol-d5 is primarily used as a tracer, its use helps in quantifying the absorption, distribution, metabolism, and excretion (ADME) of long-chain alcohols or drugs with similar structures.
Experimental Protocols and Methodologies
General Synthesis of 1-Hexadecanol
While specific synthesis details for the deuterated form are proprietary, the general method for producing 1-Hexadecanol involves the reduction of palmitic acid or its esters. A common laboratory-scale method is the catalytic hydrogenation of a fatty acid ester.[7] The synthesis of the deuterated analog would require a deuterated starting material, such as deuterated palmitic acid.
Representative Protocol (Catalytic Hydrogenation):
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In an inert atmosphere (e.g., a glove box), a ruthenium-based catalyst and a base (e.g., potassium t-butoxide) are added to a high-pressure reactor (e.g., a Parr autoclave).[7]
-
The fatty acid ester (e.g., ethyl palmitate) is added, dissolved in a suitable solvent like tetrahydrofuran (THF).[7]
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The reactor is sealed, removed from the glove box, and pressurized with hydrogen gas (e.g., to 50 atm).[7]
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The reaction mixture is heated (e.g., to 120 °C) and stirred for a set duration (e.g., 10 hours) to allow for complete reduction of the ester to the alcohol.[7]
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After cooling and venting, the product is purified, typically by crystallization and/or distillation.[3]
Quantification using GC-MS with 1-Hexadecanol-d5 as an Internal Standard
This protocol outlines the use of 1-Hexadecanol-d5 for quantifying endogenous 1-Hexadecanol in a biological sample, such as cell culture media extract.[8]
Methodology:
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Sample Preparation: Extract lipids from the biological matrix using a suitable solvent system (e.g., a Folch extraction with chloroform/methanol). Evaporate the solvent to dryness under a stream of nitrogen.
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Internal Standard Spiking: Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., hexane). Add a precise amount of 1-Hexadecanol-d5 stock solution to the sample.
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Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape for GC analysis, derivatize the alcohol group. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
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GC-MS Analysis:
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Injection: Inject an aliquot of the derivatized sample onto the GC-MS system.
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Chromatography: Use a non-polar capillary column (e.g., DB-5ms) to separate the components. A typical temperature program would start at a low temperature, ramp up to a high temperature to elute the analytes, and hold.
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Mass Spectrometry: Operate the mass spectrometer in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic, non-interfering ions for both the analyte (1-Hexadecanol derivative) and the internal standard (1-Hexadecanol-d5 derivative). The NIST WebBook provides the mass spectrum for unlabeled 1-Hexadecanol, which shows characteristic fragment ions.[9]
-
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Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Determine the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualized Workflows and Pathways
The following diagrams illustrate key experimental and metabolic pathways involving 1-Hexadecanol and its deuterated analog.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. 1-Hexadecanol CAS#: 36653-82-4 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-HEXADECANOL - Ataman Kimya [atamanchemicals.com]
- 6. Hexadecanol|1-Hexadecanol Reagent [benchchem.com]
- 7. 1-Hexadecanol synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-Hexadecanol [webbook.nist.gov]
